molecular formula C17H29NO2 B8573709 1-Propanamine, N,N-diethyl-3-(2-(2-methylpropoxy)phenoxy)- CAS No. 60191-56-2

1-Propanamine, N,N-diethyl-3-(2-(2-methylpropoxy)phenoxy)-

Cat. No. B8573709
M. Wt: 279.4 g/mol
InChI Key: NQTUEEJBIIYOMY-UHFFFAOYSA-N
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Patent
US04073917

Procedure details

The compound was prepared as directed in Example 1, using sodium (1.15 g; 50 mole), o-isobutoxyphenol (8.30 g; 50 mmole) and 3-diethylaminopropylchloride (7.50 g; 50 mmole) in 150 ml of ethanol. Yield 8.85 g (63%) of product, boiling at 104°-106° C under a pressure of 0.003 mm Hg, nD25 : 1.4914.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
8.85 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])[CH:3]([CH3:5])[CH3:4].[CH2:14]([N:16]([CH2:21][CH3:22])[CH2:17][CH2:18][CH2:19]Cl)[CH3:15]>C(O)C>[CH2:2]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH2:19][CH2:18][CH2:17][N:16]([CH2:21][CH3:22])[CH2:14][CH3:15])[CH:3]([CH3:5])[CH3:4] |^1:0|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C(C)C)OC1=C(C=CC=C1)O
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)N(CCCCl)CC
Step Four
Name
product
Quantity
8.85 g
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared

Outcomes

Product
Name
Type
Smiles
C(C(C)C)OC1=C(C=CC=C1)OCCCN(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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